

Fmoc-D-Glu(OAll)-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-d-glu(oall)-oh*

Cat. No.: B557685

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For researchers, scientists, and drug development professionals, $\text{Na-}\alpha\text{-Fmoc-D-glutamic acid } \gamma\text{-allyl ester}$ (**Fmoc-D-Glu(OAll)-OH**) is a valuable and versatile building block in the field of peptide chemistry and drug discovery. Its unique orthogonal protection scheme, featuring the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the palladium-cleavable allyl ester, allows for selective chemical manipulations, making it an essential component in the synthesis of complex peptides and peptidomimetics.

This in-depth technical guide provides a thorough overview of the chemical properties of **Fmoc-D-Glu(OAll)-OH**, detailed experimental protocols for its use, and visual representations of key workflows to facilitate its effective application in the laboratory.

Core Chemical and Physical Properties

Fmoc-D-Glu(OAll)-OH is a white to off-white powder. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

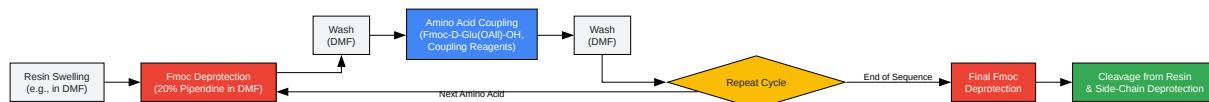
Property	Value	References
CAS Number	204251-33-2	[1] [2] [3]
Molecular Formula	C ₂₃ H ₂₃ NO ₆	[1] [2]
Molecular Weight	409.43 g/mol	[1] [2] [3]
Appearance	White to slight yellow to beige powder	
Melting Point	118-122 °C	
Purity	≥97% (HPLC)	[1]
Solubility	Clearly soluble in DMF (1 mmole in 2 ml)	
Storage	2-8°C, sealed in dry, dark place	[2]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Glu(OAll)-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the alpha-amino group, which can be removed under mild basic conditions, typically with piperidine.[\[4\]](#)[\[5\]](#) The allyl ester on the side chain is stable to these basic conditions, as well as to the acidic conditions often used for the final cleavage of the peptide from the resin.[\[6\]](#) This orthogonality is crucial for the synthesis of peptides where side-chain modification is desired.

Experimental Workflow for SPPS

The general workflow for incorporating **Fmoc-D-Glu(OAll)-OH** into a peptide sequence via manual SPPS is depicted below.



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General workflow for Solid-Phase Peptide Synthesis (SPPS).

Key Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol outlines the manual removal of the Fmoc protecting group from the N-terminus of a resin-bound peptide.[4][5]

Materials:

- Fmoc-protected peptide-resin
- 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
- DMF
- Reaction vessel with a filter

Procedure:

- Swell the peptide-resin in DMF for 30-60 minutes.
- Drain the DMF from the reaction vessel.
- Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for an initial 1-3 minutes.[4]
- Drain the deprotection solution.

- Add a fresh portion of the 20% piperidine/DMF solution.
- Agitate the mixture for an additional 10-20 minutes at room temperature.
- Drain the deprotection solution.
- Wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
- The resin is now ready for the subsequent amino acid coupling step.

Monitoring: The completion of the deprotection can be monitored using a qualitative ninhydrin (Kaiser) test, which gives a positive blue color in the presence of a free primary amine.[\[4\]](#)

Protocol 2: Selective Cleavage of the Allyl Ester Side-Chain Protection

The allyl ester of the glutamic acid side chain can be selectively removed while the peptide is still attached to the resin, allowing for on-resin modification.[\[6\]](#)[\[7\]](#) This is typically achieved using a palladium(0) catalyst.

Materials:

- Peptide-resin containing the Glu(OAll) residue
- Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$)
- A scavenger for the allyl group, such as polymethylhydrosiloxane (PMHS)[\[6\]](#)[\[7\]](#) or morpholine.
- Anhydrous, degassed solvent such as dichloromethane (DCM) or tetrahydrofuran (THF)
- Inert atmosphere (e.g., Argon or Nitrogen)

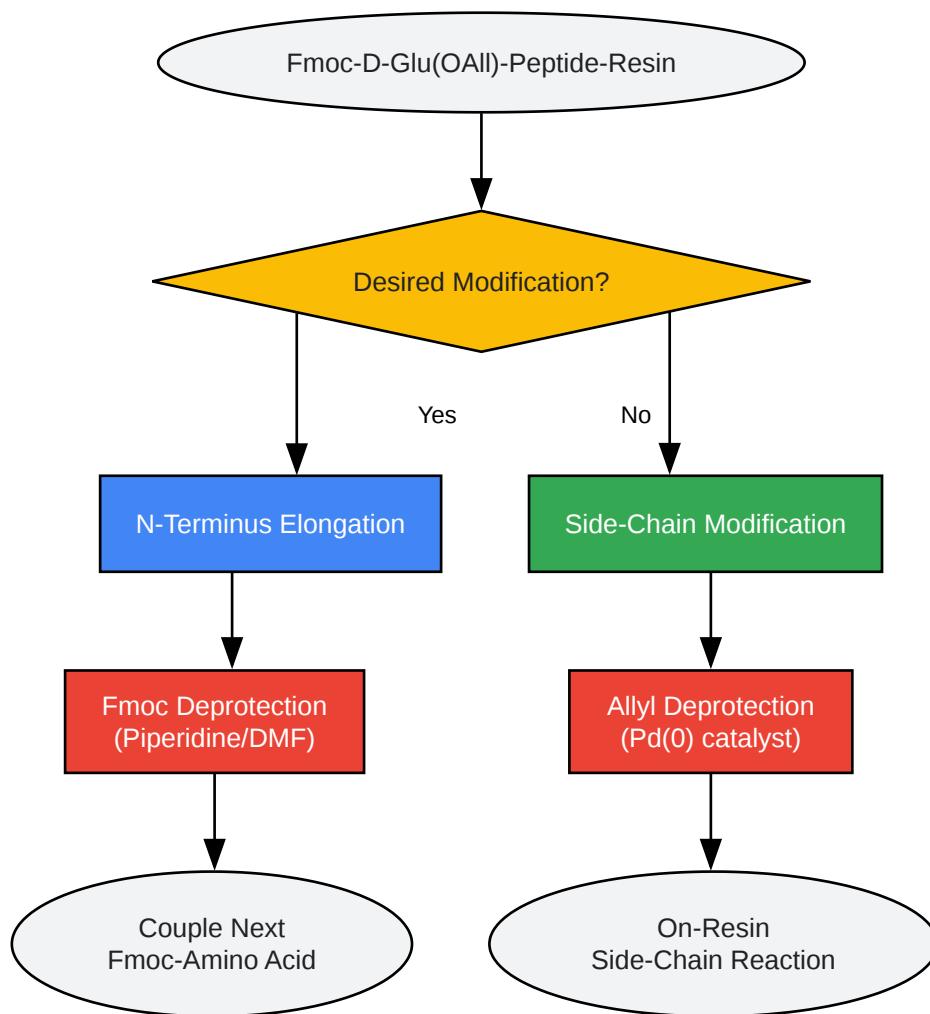
Procedure:

- Swell the peptide-resin in the chosen anhydrous solvent under an inert atmosphere.

- In a separate flask, dissolve the palladium catalyst and the allyl scavenger in the reaction solvent.
- Add the catalyst/scavenger solution to the swollen resin. A typical reagent combination is $\text{Pd}(\text{PPh}_3)_4$ and PMHS in the presence of ZnCl_2 .^[6]^[7]
- Agitate the reaction mixture at room temperature. The reaction time can vary from 1 to 18 hours depending on the substrate and specific conditions.^[6]^[8]
- Monitor the reaction progress by taking small resin samples and analyzing the cleaved peptide by HPLC-MS after a micro-cleavage from the resin.
- Once the deprotection is complete, drain the reaction mixture.
- Wash the resin extensively with the reaction solvent, followed by washes with solutions of chelating agents (e.g., sodium diethyldithiocarbamate) to remove residual palladium.
- Finally, wash the resin with DMF to prepare it for the subsequent on-resin modification or final cleavage.

Logical Relationship for Orthogonal Deprotection

The following diagram illustrates the decision-making process for the selective deprotection of the Fmoc and allyl groups.



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Decision tree for orthogonal deprotection strategies.

Conclusion

Fmoc-D-Glu(OAll)-OH is a powerful tool for peptide chemists, offering a reliable method for introducing D-glutamic acid into peptide sequences with the added advantage of an orthogonally protected side chain. This allows for the synthesis of complex peptides, cyclic peptides, and peptide conjugates that are crucial for advancing drug discovery and development. The protocols and data presented in this guide provide a solid foundation for the successful application of this versatile building block in research and development.

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- To cite this document: BenchChem. [Fmoc-D-Glu(OAll)-OH: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b557685#fmoc-d-glu-oall-oh-chemical-properties\]](https://www.benchchem.com/product/b557685#fmoc-d-glu-oall-oh-chemical-properties)

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